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For Researchers, Scientists, and Drug Development Professionals

Introduction
Bis(ethylmethylamino)silane (BEMAS), with the chemical formula SiH₂[N(CH₃)(C₂H₅)]₂, is a

liquid organoaminosilane precursor increasingly utilized in the fabrication of high-quality silicon

dioxide (SiO₂) and silicon nitride (SiNₓ) thin films.[1] Its favorable properties, including being a

liquid at room temperature with high vapor pressure, make it an excellent candidate for Atomic

Layer Deposition (ALD) and Plasma-Enhanced Atomic Layer Deposition (PEALD).[2] These

deposition techniques offer precise, angstrom-level control over film thickness and can produce

highly conformal coatings on complex topographies, which is critical for advanced optical and

electronic applications.[3][4]

This document provides detailed application notes and experimental protocols for the use of

BEMAS in depositing SiO₂ thin films for optical coatings. The protocols are based on

established research and are intended to serve as a comprehensive guide for researchers and

professionals in the field.

Physical and Chemical Properties of BEMAS
A thorough understanding of the precursor's properties is essential for successful and

reproducible thin film deposition.
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Property Value Reference

Chemical Formula C₆H₁₈N₂Si

Molecular Weight 146.31 g/mol

Appearance Colorless liquid

Density 0.8 g/mL at 25 °C

Boiling Point 134 °C

Purity (by GC) ≥ 99.0%

Purity (by ICP/MS) ≥ 99.999%

CAS Number 1011514-41-2

Atomic Layer Deposition of Silicon Dioxide (SiO₂)
using BEMAS and Ozone
Thermal ALD using BEMAS and ozone (O₃) as the co-reactant is a common method for

depositing high-quality SiO₂ films at relatively low temperatures.[3]

Quantitative Data Summary
The following table summarizes key quantitative data for SiO₂ thin films deposited via thermal

ALD using BEMAS and ozone.
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Parameter Value Conditions Reference

Deposition

Temperature

250 - 350 °C (ALD

Window)

Thermal ALD with

Ozone
[3]

Growth per Cycle

(GPC)
~1.0 Å/cycle 320 °C, 2 Torr [3]

Refractive Index ~1.46 At 632.8 nm

Mass Density 2.146 g/cm³ Deposited at 320 °C [3]

Surface Roughness

(RMS)
0.13 nm --- [3]

Dielectric Constant ~9 ---

Carbon & Nitrogen

Impurities
< 0.5 at.% --- [3]

Experimental Protocol: Thermal ALD of SiO₂
This protocol is a representative example for the deposition of SiO₂ thin films using BEMAS

and ozone in an ALD reactor.[3]

1. Substrate Preparation:

Start with a clean substrate (e.g., silicon wafer).

Perform a standard cleaning procedure appropriate for the substrate material to remove

organic and particulate contamination.

A final rinse with deionized water and drying with nitrogen gas is recommended.

2. ALD System Preparation:

Ensure the ALD reactor is clean and has reached the desired base pressure.

Heat the BEMAS precursor canister to room temperature to ensure adequate vapor

pressure.
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Set the substrate temperature to the desired value within the ALD window (e.g., 320 °C).[3]

Set the reactor pressure to 2 Torr.[3]

3. Deposition Cycle: The deposition is based on a sequence of self-limiting surface reactions. A

typical ALD cycle consists of four steps:

a. BEMAS Pulse: Introduce BEMAS vapor into the reactor for a set duration (e.g., 1.0 second).

[3] The BEMAS molecules will adsorb and react with the hydroxylated surface. b. Purge 1:

Purge the reactor with an inert gas (e.g., Ar at 100 sccm) for a sufficient time (e.g., 2.0

seconds) to remove any unreacted BEMAS and gaseous byproducts.[3] c. Ozone Pulse:

Introduce ozone (O₃) into the reactor (e.g., 0.5 seconds).[3] The ozone will react with the

adsorbed BEMAS layer to form a silicon dioxide monolayer and regenerate surface hydroxyl

groups. d. Purge 2: Purge the reactor again with the inert gas (e.g., 4.0 seconds) to remove

any unreacted ozone and byproducts.[3]

4. Film Thickness:

Repeat the ALD cycle (steps 3a-3d) until the desired film thickness is achieved. The final

thickness is determined by the number of cycles multiplied by the growth per cycle (GPC).

5. Post-Deposition:

After the final cycle, cool down the reactor under an inert gas atmosphere.

Remove the coated substrate for characterization.

Experimental Workflow: Thermal ALD
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Caption: Workflow for thermal ALD of SiO₂ using BEMAS.
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Plasma-Enhanced Atomic Layer Deposition (PEALD)
of SiO₂
PEALD is an alternative method that uses plasma as the co-reactant instead of ozone. This

can offer advantages such as lower deposition temperatures and potentially different film

properties. While specific protocols for BEMAS in PEALD are less common in the literature,

protocols for the similar precursor bis(diethylamino)silane (BDEAS) provide a strong reference.

Quantitative Data Summary for BDEAS PEALD
Parameter Value Conditions Reference

Deposition

Temperature
50 - 400 °C

PEALD with O₂

Plasma

Growth per Cycle

(GPC)
~1.0 Å/cycle

Ultrashort precursor

doses (~50 ms)

Refractive Index 1.46 ± 0.02 ---

Mass Density 2.0 ± 0.1 g/cm³ ---

O/Si Ratio 2.1 ± 0.1 ---

Experimental Protocol: PEALD of SiO₂ (adapted from
BDEAS)
1. Substrate and System Preparation:

Follow the same preparation steps as for thermal ALD.

Set the desired substrate temperature (e.g., 100-300 °C).

2. Deposition Cycle: a. Precursor Pulse: Introduce BEMAS vapor into the reactor. b. Purge 1:

Purge with an inert gas. c. Plasma Exposure: Introduce oxygen gas and apply RF power to

generate an oxygen plasma for a set duration. d. Purge 2: Purge with an inert gas.

3. Film Thickness and Post-Deposition:
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Repeat the cycle to achieve the desired thickness.

Follow the same post-deposition procedures as for thermal ALD.

Experimental Workflow: PEALD
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Caption: Workflow for PEALD of SiO₂ using BEMAS.
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Reaction Mechanism in Thermal ALD with Ozone
The deposition of SiO₂ from BEMAS and ozone proceeds through a series of self-limiting

surface reactions. A key finding is that BEMAS readily reacts with ozone, but not with water

(H₂O).[3] This suggests that the Si-H bonds in the BEMAS molecule are relatively stable and

require a strong oxidizing agent like ozone to be cleaved.[3]

The proposed reaction pathway is as follows:

Initial Surface Reaction: The BEMAS precursor is introduced to a hydroxylated surface (-OH

groups). The ethylmethylamino ligands [-N(CH₃)(C₂H₅)] react with the surface hydroxyls,

leading to the chemisorption of the silane molecule and the release of ethylmethylamine as a

byproduct.

Ozone Reaction: In the next step, ozone is introduced. The strong oxidizing power of ozone

breaks the remaining Si-H bonds on the surface-bound precursor.[3] This step is crucial for

the formation of Si-O-Si linkages and the regeneration of surface hydroxyl groups, preparing

the surface for the next BEMAS pulse.

Simplified Signaling Pathway
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Caption: Simplified reaction pathway for SiO₂ ALD with BEMAS.

Applications in Optical Coatings
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The ability to deposit highly uniform, conformal, and pinhole-free SiO₂ films with a precisely

controlled refractive index makes BEMAS a valuable precursor for various optical applications.

These include:

Anti-Reflection (AR) Coatings: The graded composition profile that can be achieved with

BEMAS ALD is particularly useful for creating anti-reflection coatings.[3]

High-Reflectivity Mirrors: By alternating layers of high and low refractive index materials

(e.g., TiO₂ and SiO₂ from BEMAS), distributed Bragg reflectors (DBRs) can be fabricated.

Optical Filters: The precise thickness control allows for the manufacturing of narrow

bandpass filters and other optical filters.

Waveguides: The low optical loss of ALD-deposited SiO₂ is advantageous for fabricating

optical waveguides.

Passivation Layers: In optoelectronic devices, SiO₂ films from BEMAS can serve as

passivation layers to protect sensitive components.

Safety and Handling
BEMAS is an air and moisture-sensitive compound.[5] It should be handled in an inert

atmosphere (e.g., a glovebox or using Schlenk line techniques). Appropriate personal

protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
Bis(ethylmethylamino)silane is a versatile and effective precursor for the deposition of high-

quality silicon dioxide thin films for optical coatings. Its compatibility with both thermal and

plasma-enhanced ALD processes allows for a wide range of deposition conditions to be

employed, catering to various application needs. The detailed protocols and data presented in

these application notes provide a solid foundation for researchers and professionals to

successfully utilize BEMAS in their work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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